5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core, a nitrogen-rich heterocyclic scaffold known for its pharmacological versatility. Key structural elements include:
- A 5-methyl-1,3-oxazole moiety linked via a methyl group at the 5-position of the pyrazinone ring.
- A 4-methylphenyl group at the 2-position of the pyrazinone core, which may influence steric and electronic interactions.
Pyrazolo[1,5-a]pyrazinones are structurally related to pyrazolo[1,5-a]pyrimidines, a class widely studied for kinase inhibition, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-17(2)33-22-11-9-21(10-12-22)26-28-24(19(4)34-26)16-30-13-14-31-25(27(30)32)15-23(29-31)20-7-5-18(3)6-8-20/h5-15,17H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMZGWMUFMJJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles, which are known to enhance biological activity. The presence of the pyrazolo[1,5-a]pyrazin moiety is particularly notable for its potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, heterocyclic compounds have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Key Findings:
- Mechanism of Action: The compound may exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Studies: In vitro studies have demonstrated that similar compounds can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Research has shown that derivatives with similar structural features possess antibacterial and antifungal activities.
Key Findings:
- Spectrum of Activity: Compounds with similar structures have demonstrated efficacy against a range of pathogens, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action: The antimicrobial effects may be attributed to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12.5 | |
| Anticancer | HeLa | 15.0 | |
| Antibacterial | Staphylococcus aureus | 8.0 | |
| Antibacterial | Escherichia coli | 10.0 |
Cancer Cell Inhibition
The anticancer activity is believed to involve:
- Induction of Apoptosis: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
Antimicrobial Mechanisms
The antimicrobial action likely involves:
- Membrane Disruption: Alteration of membrane integrity leading to cell lysis.
- Enzyme Inhibition: Interference with essential enzymes required for bacterial survival.
Scientific Research Applications
The compound 5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered attention for its potential applications across various scientific disciplines. This article will explore its synthesis, biological activities, and potential applications in medicinal chemistry, materials science, and other fields.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a pyrazolo[1,5-a]pyrazin core, an oxazole moiety, and various aromatic substituents. The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrazin Moiety : This step often involves nucleophilic substitution or coupling reactions.
- Final Assembly : The final product is obtained by combining all synthesized fragments under optimized reaction conditions.
Anticancer Activity
Recent studies have indicated that compounds similar to this pyrazolo[1,5-a]pyrazin derivative exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or other molecular targets implicated in cancer cell proliferation. For instance:
- Case Study : A derivative with a similar structure demonstrated potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. This suggests potential for development as an anticancer therapeutic agent.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Research has shown that pyrazolo derivatives can exhibit activity against drug-resistant bacterial strains.
- Case Study : A related compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results, indicating that modifications to the structure could enhance efficacy against resistant pathogens.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of pyrazolo compounds. Studies suggest that these compounds may exert protective effects in neurodegenerative models through antioxidant mechanisms.
- Case Study : A similar pyrazolo derivative was evaluated in models of oxidative stress and showed reduced neuronal cell death, suggesting potential applications in treating conditions like Alzheimer's disease.
Material Science Applications
Beyond biological applications, this compound could be utilized in materials science due to its unique electronic properties. The incorporation of such organic molecules into polymers or nanomaterials could enhance their performance in electronics or photonics.
Conductive Polymers
Research indicates that integrating pyrazolo compounds into polymer matrices can improve electrical conductivity and thermal stability.
- Case Study : A study demonstrated that a polymer composite containing a structurally similar pyrazolo compound exhibited enhanced conductivity compared to traditional materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo-heterocycles, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).
Key Structural and Functional Differences
Core Heterocycle: The pyrazinone core (target compound) introduces a ketone group, reducing aromaticity compared to pyrazolo[1,5-a]pyrimidines. This may alter hydrogen-bonding capacity and conformational flexibility . Pyrazolo[1,5-a]pyrimidines (e.g., 6m, 6a) exhibit planar structures critical for kinase active-site binding .
Substituent Effects :
- The isopropoxy-phenyl group on the oxazole ring (target compound) could improve membrane permeability compared to smaller substituents (e.g., halogens in ) .
- Methyl groups at the 4-methylphenyl and 5-oxazole positions may reduce metabolic degradation, a strategy validated in pyrazolo-pyrimidine optimizations .
Biological Implications: Pyrazolo-pyrimidines with 2-aminobenzothiazole (6m) show high selectivity for cancer cells, suggesting that bulkier substituents (like the oxazole in the target compound) may similarly enhance selectivity . The pyrazinone ketone could mimic ATP’s carbonyl interactions in kinase binding, a mechanism observed in PDE4 inhibitors .
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyrazin-4-one core of this compound?
Methodological Answer:
The pyrazolo[1,5-a]pyrazin-4-one scaffold can be synthesized via cyclization reactions. For example, refluxing α,β-unsaturated ketones with hydrazine derivatives in ethanol or acetic acid under controlled conditions is a common approach. Key intermediates, such as 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride, are generated through sequential steps involving cyclization, oxidation, and acylation . For the oxazole moiety, condensation of 4-(propan-2-yloxy)phenyl-substituted precursors with methyl groups can be achieved using phosphorus oxychloride (POCl₃) at 120°C, followed by purification via recrystallization (DMF/EtOH 1:1) .
Advanced: How can structural discrepancies in X-ray crystallographic data for analogs be resolved during characterization?
Methodological Answer:
Discrepancies in crystallographic data often arise from conformational flexibility or solvent inclusion. To resolve this:
- Perform multiple recrystallizations in varied solvents (e.g., ethanol, DMF/EtOH mixtures) to isolate pure polymorphs .
- Validate hydrogen bonding and π-π stacking interactions using density functional theory (DFT) calculations, cross-referenced with experimental data (e.g., C–H···O/N distances) .
- Compare torsion angles of the oxazole and pyrazolo-pyrazinone moieties with reported analogs to identify steric or electronic distortions .
Basic: What in vitro assays are suitable for evaluating the antitubercular activity of this compound?
Methodological Answer:
Use the microplate Alamar Blue assay (MABA) against Mycobacterium tuberculosis H37Rv. Prepare serial dilutions (0.0625–32 µg/mL) in 7H9 broth, incubate for 7 days, and measure fluorescence (excitation 530 nm, emission 590 nm). Include rifampicin as a positive control. Activity is expressed as minimum inhibitory concentration (MIC), with values ≤6.25 µg/mL considered promising .
Advanced: How can structure-activity relationships (SAR) be systematically explored for analogs with modified oxazole substituents?
Methodological Answer:
- Substituent Variation: Replace the 4-(propan-2-yloxy)phenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) groups via Suzuki-Miyaura coupling .
- Bioisosteric Replacement: Substitute the oxazole ring with isoxazole or 1,3,4-oxadiazole to assess impact on solubility and target binding .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to M. tuberculosis enoyl-ACP reductase .
Advanced: How should contradictory cytotoxicity data between in vitro and in vivo models be analyzed?
Methodological Answer:
Contradictions may stem from metabolic instability or off-target effects. Address this by:
- Conducting metabolic profiling using liver microsomes (human/rat) to identify rapid degradation pathways .
- Comparing plasma protein binding (equilibrium dialysis) to assess free drug availability in vivo .
- Performing transcriptomic analysis (RNA-seq) on treated cell lines to detect unintended signaling pathway activation .
Basic: What spectroscopic techniques are critical for confirming the regiochemistry of the oxazole ring?
Methodological Answer:
- ¹H NMR: Identify coupling patterns between oxazole protons (e.g., H-2 and H-4) and adjacent methyl groups.
- ¹³C NMR: Verify carbonyl (C-4) and quaternary carbons (C-2, C-5) in the oxazole ring .
- 2D NMR (HSQC/HMBC): Resolve connectivity between the oxazole’s methyl group and the 4-(propan-2-yloxy)phenyl substituent .
Advanced: What strategies improve the oral bioavailability of pyrazolo-pyrazinone derivatives?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., tert-butyldimethylsilyl ethers) at the 2-position to enhance intestinal absorption .
- Salt Formation: Prepare hydrochloride or mesylate salts to improve aqueous solubility .
- Pharmacokinetic Optimization: Adjust logP values (2–4) via substituent modification, guided by in silico ADMET predictions (e.g., SwissADME) .
Basic: How is purity validated during large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
